Cas no 81811-56-5 (Restriction Endonuclease Msp I (high conc.))

Restriction Endonuclease Msp I (high conc.) is a type II restriction enzyme that cleaves DNA at the recognition sequence 5'-C^CGG-3'. The high-concentration formulation ensures efficient digestion with minimal enzyme volume, reducing glycerol carryover and maintaining optimal reaction conditions. This enzyme exhibits robust activity across a range of buffer conditions and is suitable for applications requiring high specificity, such as genotyping, cloning, and DNA mapping. Its consistent performance and reliability make it ideal for high-throughput workflows. Supplied with a proprietary reaction buffer, Msp I (high conc.) ensures complete digestion in a short incubation period, minimizing star activity and nonspecific cleavage.
Restriction Endonuclease Msp I (high conc.) structure
81811-56-5 structure
Product Name:Restriction Endonuclease Msp I (high conc.)
CAS No:81811-56-5
MF:C10H13NO2
MW:179.215722799301
CID:724167
Update Time:2025-06-13

Restriction Endonuclease Msp I (high conc.) Chemical and Physical Properties

Names and Identifiers

    • MSP I
    • MSP I 5'...C CGG...3'
    • Restriction Endonuclease Msp I (high conc.)
    • Restriction Endonuclease Msp I (Hpa II )
    • 6-methoxychroman-4-amine
    • 6-methoxy-3,4-dihydro-2H-chromen-4-amine
    • 6-methoxychroman-4-ylamine
    • AMOT0839
    • EBD23247
    • AB38671
    • AM20041199
    • 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
    • 2H-1-BENZOPYRAN-4-AMINE, 3,4-DIHYDRO-6-METHOXY-
    • Inchi: 1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3
    • InChI Key: APTWFKUWDZQXHL-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C(CC1)N)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • XLogP3: 0.9
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: liquid
  • Solubility: Not determined

Restriction Endonuclease Msp I (high conc.) Pricemore >>

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Additional information on Restriction Endonuclease Msp I (high conc.)

Recent Advances in Chemical Biology and Medicine: Insights on 81811-56-5 and Restriction Endonuclease Msp I (high conc.)

In the rapidly evolving field of chemical biology and medicine, the compound with CAS number 81811-56-5 and the high-concentration formulation of Restriction Endonuclease Msp I have garnered significant attention due to their potential applications in genetic engineering, molecular diagnostics, and therapeutic development. This research brief synthesizes the latest findings and technological advancements related to these key subjects, providing a comprehensive overview for professionals in the field.

The compound 81811-56-5, a chemically synthesized small molecule, has recently been investigated for its role in modulating enzymatic activity, particularly in the context of DNA modification and repair. Studies published in the Journal of Chemical Biology (2023) highlight its ability to enhance the specificity and efficiency of restriction enzymes, including Msp I. This synergistic effect is attributed to the compound's unique structural properties, which facilitate optimal enzyme-DNA interactions.

Restriction Endonuclease Msp I (high conc.), a critical tool in molecular biology, has seen substantial improvements in its formulation and application. Recent research demonstrates that the high-concentration variant exhibits superior stability and activity, even under suboptimal conditions. A 2024 study in Nucleic Acids Research reported that this formulation achieves complete digestion of genomic DNA in significantly shorter incubation times, making it invaluable for high-throughput sequencing projects and clinical diagnostics.

Innovative methodologies combining 81811-56-5 with Restriction Endonuclease Msp I (high conc.) have emerged as a powerful approach for precise genome editing. For instance, a novel protocol developed by Chen et al. (2024) utilizes this combination to achieve targeted DNA cleavage with minimal off-target effects, paving the way for more accurate CRISPR-Cas9 systems. The protocol's success lies in the compound's ability to stabilize the enzyme-DNA complex, thereby enhancing cleavage specificity.

Beyond genome editing, the therapeutic potential of these components is being explored. Preliminary data from a 2023 study in Molecular Therapy suggest that 81811-56-5 can potentiate the activity of Msp I in targeting pathogenic bacterial DNA, offering a new avenue for antibiotic development. This is particularly relevant in the context of rising antimicrobial resistance, where novel mechanisms of action are urgently needed.

In conclusion, the integration of 81811-56-5 and Restriction Endonuclease Msp I (high conc.) represents a promising frontier in chemical biology and medicine. Their combined use not only enhances current molecular techniques but also opens new possibilities for therapeutic intervention. Future research should focus on optimizing their synergy and exploring additional applications in personalized medicine and synthetic biology.

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